Cas no 1353552-97-2 (Poseltinib)

Poseltinib 化学的及び物理的性質
名前と識別子
-
- Poseltinib
- D01E4B1U35
- Poseltinib [INN]
- GTPL9862
- LY333764
- Example 228 [WO2011162515A2]
- N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]furo[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide
- 2-Propenamide, N-(3-((2-((4-(4-methyl-1-piperazinyl)phenyl)amino)furo(3,2-d)pyrimidin-4-yl)oxy)phenyl)-
- N-(3-((2-(4-(4-Methylpiperazin-1-yl)anilino)furo(3,2-d)pyrimidin-4-yl)oxy)phenyl)prop-2-enamide
- HM71224
- BS-15248
- DB-418323
- DTXSID501112972
- N-(3-((2-((4-(4-methylpiperazin-1-yl)phenyl)amino)furo[3,2-d]pyrimidin-4-yl)oxy)phenyl)acrylamide
- AKOS032954005
- 1353552-97-2
- C26H26N6O3
- N-[3-[[2-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]furo[3,2-d]pyrimidin-4-yl]oxy]phenyl]-2-propenamide
- HM-71224
- CS-0030508
- UNII-D01E4B1U35
- Poseltinib (HM-71224; LY-3337641)
- LY3337641
- D71176
- HY-109010
- CHEMBL4163691
- Q27275916
- Poseltinib [WHO-DD]
- BDBM50369724
- SCHEMBL14915064
- Poseltinib?
- HM71224; LY3337641
-
- インチ: 1S/C26H26N6O3/c1-3-23(33)27-19-5-4-6-21(17-19)35-25-24-22(11-16-34-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30)
- InChIKey: LZMJNVRJMFMYQS-UHFFFAOYSA-N
- ほほえんだ: O1C([H])=C([H])C2=C1C(=NC(=N2)N([H])C1C([H])=C([H])C(=C([H])C=1[H])N1C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C1([H])[H])OC1=C([H])C([H])=C([H])C(=C1[H])N([H])C(C([H])=C([H])[H])=O
計算された属性
- せいみつぶんしりょう: 470.20663871g/mol
- どういたいしつりょう: 470.20663871g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 35
- 回転可能化学結合数: 7
- 複雑さ: 709
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 95.8
Poseltinib 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-109010-50mg |
Poseltinib |
1353552-97-2 | 98.08% | 50mg |
¥6800 | 2024-07-20 | |
Ambeed | A587798-5mg |
N-(3-((2-((4-(4-Methylpiperazin-1-yl)phenyl)amino)furo[3,2-d]pyrimidin-4-yl)oxy)phenyl)acrylamide |
1353552-97-2 | 98+% | 5mg |
$51.0 | 2024-07-17 | |
ChemScence | CS-0030508-50mg |
Poseltinib |
1353552-97-2 | 98.01% | 50mg |
$800.0 | 2022-04-27 | |
MedChemExpress | HY-109010-5mg |
Poseltinib |
1353552-97-2 | 98.08% | 5mg |
¥1600 | 2024-07-20 | |
Biosynth | DEC55297-50 mg |
Poseltinib |
1353552-97-2 | 50mg |
$1,247.50 | 2023-01-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EL951-5mg |
Poseltinib |
1353552-97-2 | 98+% | 5mg |
4148CNY | 2021-05-07 | |
Biosynth | DEC55297-5 mg |
Poseltinib |
1353552-97-2 | 5mg |
$259.90 | 2023-01-05 | ||
Aaron | AR01LI2R-25mg |
Poseltinib (HM-71224; LY-3337641) |
1353552-97-2 | 98% | 25mg |
$111.00 | 2023-12-16 | |
A2B Chem LLC | BA81719-10mg |
Poseltinib (HM-71224; LY-3337641) |
1353552-97-2 | 98+% | 10mg |
$56.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1249232-5mg |
Poseltinib (HM-71224; LY-3337641) |
1353552-97-2 | 98% | 5mg |
$385 | 2025-02-20 |
Poseltinib 関連文献
-
Sarah K. I. Watt,Janique G. Charlebois,Christopher N. Rowley,Jeffrey W. Keillor Org. Biomol. Chem. 2022 20 8898
Poseltinibに関する追加情報
Comprehensive Overview of Poseltinib (CAS No. 1353552-97-2): Mechanism, Applications, and Future Prospects
Poseltinib, identified by its CAS number 1353552-97-2, is a promising small-molecule inhibitor that has garnered significant attention in the field of oncology and immunology. This compound, also referred to as HM71224 or LY3337641, targets Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), making it a dual-action therapeutic agent. Its unique mechanism of action positions it as a potential game-changer in treating autoimmune diseases and hematologic malignancies, particularly B-cell lymphomas and chronic lymphocytic leukemia (CLL).
The rise of targeted therapies has revolutionized cancer treatment, and Poseltinib exemplifies this trend. Unlike traditional chemotherapy, which indiscriminately attacks rapidly dividing cells, Poseltinib selectively inhibits BTK, a critical enzyme in the B-cell receptor signaling pathway. This precision reduces off-target effects, minimizing adverse reactions such as cytopenia and gastrointestinal toxicity. Recent clinical trials have highlighted its efficacy in relapsed/refractory CLL, with patients showing improved progression-free survival (PFS) rates.
Beyond oncology, Poseltinib is being explored for its potential in autoimmune disorders like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). By modulating ITK, it suppresses T-cell activation, a key driver of inflammation in these conditions. This dual-target approach addresses a common challenge in immunotherapy: balancing efficacy with safety. Researchers are particularly excited about its potential to replace broad-spectrum immunosuppressants, which often carry risks of opportunistic infections.
The pharmacokinetic profile of Poseltinib further enhances its therapeutic appeal. It exhibits high oral bioavailability and a favorable half-life, allowing for once-daily dosing—a significant advantage for patient compliance. Its metabolism primarily involves CYP3A4, necessitating caution when co-administered with CYP3A4 inhibitors or inducers. Drug-drug interaction studies have shown that dose adjustments may be required for patients on azole antifungals or rifampin.
In the era of personalized medicine, Poseltinib aligns with the growing demand for biomarker-driven therapies. Companion diagnostics are under development to identify patients with BTK mutations or ITK overexpression, ensuring optimal treatment outcomes. This approach resonates with current healthcare trends emphasizing precision oncology and value-based care.
Despite its promise, challenges remain. Resistance mechanisms, such as BTK C481S mutations, have been reported in some patients, prompting investigations into next-generation BTK inhibitors. Additionally, long-term safety data are still being collected, particularly regarding cardiovascular effects and hepatic toxicity. Ongoing phase III trials will provide deeper insights into its risk-benefit profile.
The commercial landscape for Poseltinib is equally dynamic. With orphan drug designation in certain jurisdictions, it benefits from market exclusivity and tax incentives. Analysts project robust growth for the BTK inhibitor market, driven by increasing cancer incidence and aging populations. Competitors like ibrutinib and acalabrutinib dominate currently, but Poseltinib's unique attributes could carve a niche in combination therapies.
From a research perspective, Poseltinib exemplifies the convergence of computational drug design and high-throughput screening. Its discovery involved structure-activity relationship (SAR) studies to optimize binding affinity while reducing off-target interactions. Such methodologies are becoming standard in drug discovery pipelines, accelerating the development of novel therapeutics.
Looking ahead, Poseltinib could play a pivotal role in combination immunotherapy regimens. Preclinical data suggest synergy with PD-1/PD-L1 inhibitors, potentially enhancing tumor immunogenicity. This aligns with the broader shift toward immune checkpoint blockade strategies, a hot topic in cancer research forums and medical conferences.
In conclusion, Poseltinib (CAS No. 1353552-97-2) represents a multifaceted therapeutic agent with applications spanning oncology and autoimmunity. Its development reflects key trends in modern pharmacology: target specificity, personalized treatment, and combinatorial approaches. As clinical evidence accumulates, it may well become a cornerstone of hematologic cancer and autoimmune disease management, offering hope to patients worldwide.
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